molecular formula C8H10BrNO3 B11863840 2-Amino-6-methoxybenzoic acid hydrobromide CAS No. 136247-97-7

2-Amino-6-methoxybenzoic acid hydrobromide

Cat. No.: B11863840
CAS No.: 136247-97-7
M. Wt: 248.07 g/mol
InChI Key: SMBCFGJVVPWORV-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzoic acid hydrobromide is an organic compound with the molecular formula C8H10BrNO3. It is a derivative of 2-amino-6-methoxybenzoic acid, where the hydrobromide salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxybenzoic acid hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.

    Reaction with Hydrobromic Acid: The 2-amino-6-methoxybenzoic acid is reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxybenzoic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-methoxybenzoic acid hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxybenzoic acid hydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methoxybenzoic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and stability compared to its analogs .

Properties

CAS No.

136247-97-7

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

2-amino-6-methoxybenzoic acid;hydrobromide

InChI

InChI=1S/C8H9NO3.BrH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

SMBCFGJVVPWORV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)N.Br

Origin of Product

United States

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